舒利迭

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

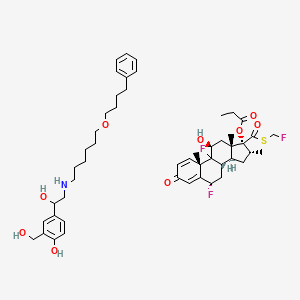

Seretide is a medicinal product used for the regular treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: salmeterol and fluticasone propionate. Salmeterol is a long-acting beta-2 adrenergic receptor agonist that helps to keep the breathing tubes in your lungs open and relieves the symptoms of asthma and other chest conditions . Fluticasone propionate is a corticosteroid that reduces the swelling and irritation in the walls of the small air passages in the lungs, helping you to breathe more easily .

Molecular Structure Analysis

The molecular structure of Seretide is not directly available as it is a combination of two active ingredients, salmeterol and fluticasone propionate. Each of these ingredients has its own unique molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the action of Seretide are complex and involve interactions with biological systems. Salmeterol, a long-acting beta-2 adrenergic receptor agonist, binds to the beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and bronchodilation . Fluticasone propionate, a corticosteroid, reduces inflammation in the lungs .科学研究应用

Asthma Treatment

Seretide is widely used in the treatment of asthma . It has been found to have a significant impact on the molecular mechanisms of asthmatic disease . The study revealed that Seretide treatment resulted in the differential expression of 2011 genes when comparing asthmatic samples treated with Seretide and healthy controls .

Pediatric Asthma Management

Research has been conducted to assess the risk of serious asthma-related events in children aged 4-11 years old taking inhaled fluticasone propionate/salmeterol combination, which is found in Seretide .

Inhaler Formulation Development

Advancements in the design and development of dry powder inhalers have implications for generic development . The formulation and device-related principles driving DPI performance are being researched, and the implications that advances in formulation and device design may present for evaluating bioequivalence for generic development are being considered .

Lactose-Free Formulation Development

A study has successfully produced a lactose-free dry powder formulation containing fluticasone propionate and salmeterol xinafoate, the active ingredients in Seretide . This formulation, engineered as inhalable DPI nanoparticles/microparticles by advanced spray drying, can benefit people with known lactose allergy .

Market Assessment

Market assessments are conducted to understand the market dynamics, competition, and trends related to Seretide . These assessments help in strategic planning and decision making for pharmaceutical companies.

作用机制

Target of Action

Seretide, also known as Advair, is a combination medication that contains two active ingredients: salmeterol and fluticasone propionate .

- Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) that binds to the beta-2 adrenergic receptors in the bronchial musculature .

- Fluticasone propionate is a potent glucocorticoid that has anti-inflammatory action within the lungs .

Mode of Action

The two components of Seretide have differing modes of action :

- Salmeterol provides symptomatic relief by relaxing the muscles around the airways so that they open up and you can breathe more easily . It has a longer duration of action than short-acting beta-2 adrenergic receptor agonists, providing bronchodilation lasting for approximately 12 hours .

- Fluticasone propionate improves lung function and prevents exacerbations of the condition. It reduces the release of chemical mediators of inflammation and reduces the swelling of the airways .

Biochemical Pathways

The biochemical pathways affected by Seretide involve the beta-2 adrenergic receptor pathway and the glucocorticoid receptor pathway .

- Salmeterol activates the beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, inhibition of release of mast cell mediators, and other effects that result in bronchodilation .

- Fluticasone propionate binds to glucocorticoid receptors, leading to changes in gene transcription, decreased production of inflammatory mediators, and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of Seretide involves its absorption, distribution, metabolism, and excretion (ADME) properties. It’s important to note that the bioavailability of a drug can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and patient-specific factors .

Result of Action

The combined action of salmeterol and fluticasone propionate in Seretide results in improved control of asthma and chronic obstructive pulmonary disease (COPD) symptoms . Salmeterol provides long-lasting bronchodilation and symptom relief, while fluticasone propionate reduces inflammation in the airways, leading to reduced symptoms and exacerbations of the condition .

Action Environment

The action, efficacy, and stability of Seretide can be influenced by various environmental factors. For instance, factors such as the presence of other medications, patient adherence to medication, and individual patient characteristics (such as age, genetic factors, and disease severity) can influence the action and efficacy of Seretide . .

属性

IUPAC Name |

[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24?,25+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAZJTUGSQOFHG-IAVNQIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68F3NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Seretide | |

CAS RN |

136112-01-1 |

Source

|

| Record name | Fluticasone propionate mixture with Salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)